N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide
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Overview
Description
N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl(methyl)amino group attached to a phenyl ring, which is further connected to a 3-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide typically involves the acylation of an amine group. One common method is the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(3-aminophenyl)acetamide under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl(methyl)amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl(methyl)amino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing biological processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A simpler analog with a single methyl group attached to the amide nitrogen.
N-(3-Aminophenyl)acetamide: Lacks the 3-methylbenzamide moiety but contains the acetyl(methyl)amino group.
3-Methylbenzoic Acid: The parent compound for the synthesis of N-{3-[acetyl(methyl)amino]phenyl}-3-methylbenzamide.
Uniqueness
This compound is unique due to the presence of both the acetyl(methyl)amino group and the 3-methylbenzamide moiety, which confer specific chemical and biological properties. Its dual functional groups allow for diverse interactions and applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-7-14(10-12)17(21)18-15-8-5-9-16(11-15)19(3)13(2)20/h4-11H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWQWQKHONXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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